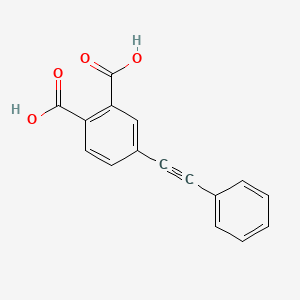
4-(2-phenylethynyl)phthalic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-phenylethynyl)phthalic Acid is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Synthesis and Modification
End-Capping Reagent for Polyimides
PEPA serves as an effective end-capping reagent in the synthesis of polyimides. It enhances the thermal stability and mechanical properties of the resulting polymers. For instance, studies have shown that polyimides modified with PEPA exhibit improved glass transition temperatures (Tg) and thermal oxidative stability compared to unmodified counterparts .
Case Study: Phenylethynyl-Terminated Polyimides
A series of phenylethynyl-terminated polyimides were synthesized using PEPA as an end-capping agent. The thermally cured films demonstrated high Tg values and excellent toughness, making them suitable for applications in aerospace and automotive industries where materials are subjected to extreme temperatures .
High-Temperature Applications
Use in Aerospace Materials
PEPA-modified polyimides are being investigated for use in aerospace applications due to their ability to withstand high temperatures without significant degradation. Research conducted by the Air Force highlighted the potential of polymer matrix composites (PMCs) made from PEPA-based resins for engine components . These composites exhibited superior mechanical properties and thermal resistance, crucial for maintaining structural integrity under operational conditions.
Reactive Additives in Resin Systems
Enhancing Cure Kinetics
PEPA has been studied as a reactive additive in various resin systems, improving cure kinetics and overall performance. The incorporation of electron-withdrawing groups into the phenylethynyl moiety has been found to enhance the reactivity of PEPA, facilitating faster curing processes and higher quality end products .
Adhesives and Coatings
Development of Advanced Adhesives
Research indicates that PEPA can be utilized to create advanced adhesives with enhanced bonding capabilities. The cured adhesives derived from PEPA-modified oligomers exhibit excellent adhesion strength and thermal stability, making them suitable for demanding applications such as structural bonding in aerospace and automotive sectors .
Comparative Data Table
The following table summarizes key properties and applications of PEPA in various contexts:
特性
CAS番号 |
219537-88-9 |
|---|---|
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
4-(2-phenylethynyl)phthalic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-9-8-12(10-14(13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20) |
InChIキー |
JPVBXQAUQXVQGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Key on ui other cas no. |
219537-88-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















